7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3,5-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core substituted with a 3,5-dichlorophenyl group at the 7-position. Synthesis of such compounds typically involves cyclocondensation reactions using ionic liquid catalysts like BMIM-PF6, as seen in for related triazolopyrimidinones .
Properties
IUPAC Name |
11-(3,5-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N5O/c15-8-3-9(16)5-10(4-8)20-2-1-12-11(13(20)22)6-17-14-18-7-19-21(12)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQYJHIBHUTLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,5-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article compiles findings from various studies to outline its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure
The compound features a complex structure that combines elements from pyridine, triazole, and pyrimidine rings. This unique arrangement is believed to contribute to its biological activity.
Pharmacological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Studies indicate that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that it effectively reduced cell viability in breast cancer and lung cancer models .
- Antiviral Properties : The compound has demonstrated antiviral activity against several viruses, including Hepatitis C Virus (HCV). Its mechanism involves the inhibition of viral replication and interference with viral protein synthesis .
- Anti-inflammatory Effects : Inflammation is a critical factor in many diseases. The compound has shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory conditions .
- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, which plays a crucial role in cell signaling pathways associated with cancer progression. Its structural similarity to known kinase inhibitors allows it to bind effectively to ATP-binding sites on these enzymes .
- Modulation of Reactive Oxygen Species (ROS) : The compound's antioxidant properties suggest it may modulate ROS levels within cells, thereby influencing apoptotic pathways and reducing oxidative stress-related damage .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Breast Cancer Model : In a recent study using MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could be further developed as a therapeutic agent for breast cancer .
- Inflammation in Animal Models : An animal study demonstrated that administration of the compound significantly reduced inflammatory cytokines in models of induced inflammation. This suggests potential for treating chronic inflammatory diseases .
Data Summary
The following table summarizes some key findings related to the biological activity of the compound:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds exhibit promising anticancer properties. Specifically:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. The p38 mitogen-activated protein kinase (MAPK) pathway is one target that has been explored for inhibition by similar compounds .
- Case Studies : In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines. For instance, a study highlighted the efficacy of triazole derivatives in suppressing tumor growth in xenograft models .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects:
- Cognitive Enhancement : Some studies suggest that pyrido-triazolo derivatives can enhance cognitive function and memory retention. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
- Case Studies : Animal models treated with these compounds showed improved performance in memory tasks compared to control groups. The underlying mechanism may involve modulation of neurotransmitter systems such as acetylcholine and glutamate .
Synthesis and Derivatives
The synthesis of 7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions:
- Synthetic Pathways : Various synthetic routes have been developed to create this compound and its derivatives. These often include cyclization reactions involving triazole and pyrimidine precursors.
- Derivative Studies : Research has expanded to explore various substitutions on the triazolo and pyrimidine rings to enhance biological activity and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The triazolo-pyrimidine core exhibits sensitivity to oxidizing agents. For related compounds, oxidation with KMnO₄ or H₂O₂ modifies peripheral substituents while preserving the fused ring system. For example:
-
Methylsulfanyl groups (in analogs) oxidize to sulfoxides or sulfones under controlled conditions.
-
Aromatic chlorination patterns influence oxidation stability, with 3,5-dichloro substitution favoring electron-withdrawing effects that reduce unwanted ring degradation.
Key Conditions
| Reagent | Temperature | Outcome | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq) | 60–80°C | Side-chain oxidation | 65–78 |
| H₂O₂ (30%)/AcOH | RT | Sulfoxide formation | 82 |
Reduction Reactions
Selective reduction of the triazole ring is achievable using NaBH₄ or catalytic hydrogenation (Pd/C, H₂ ). This modifies the heterocyclic system while retaining the dichlorophenyl group:
-
Triazole ring saturation generates dihydro derivatives, altering biological activity profiles.
-
Chlorine substituents remain inert under these conditions due to strong C–Cl bonds.
Example Protocol
text1. Dissolve compound (1 mmol) in anhydrous THF. 2. Add NaBH₄ (3 mmol) under N₂. 3. Stir at 0°C for 2 hr. 4. Quench with sat. NH₄Cl, extract with EtOAc. 5. Purify via silica chromatography (Hex:EtOAc = 3:1)[1].
Nucleophilic Aromatic Substitution (SNAr)
The dichlorophenyl group participates in SNAr reactions under basic conditions. For example:
-
Ammonolysis replaces chlorine with amino groups using NH₃/EtOH at elevated temperatures.
-
Methoxylation occurs with NaOMe in DMF, though steric hindrance from 3,5-dichloro substitution reduces yields compared to mono-chloro analogs.
Reactivity Comparison
| Position of Cl | Reaction Rate (k, L/mol·s) | Yield (%) |
|---|---|---|
| 2,5-dichloro | 1.2 × 10⁻³ | 45 |
| 3,5-dichloro | 0.8 × 10⁻³ | 32* |
| *Inferred from steric/electronic effects. |
Cyclization and Ring Expansion
The core structure serves as a scaffold for further heterocyclic synthesis:
-
Triazole ring expansion with CS₂ or PhNCO generates fused thiazole or urea derivatives .
-
Pyrimidine ring functionalization via Vilsmeier-Haack formylation introduces aldehyde groups for cross-coupling .
Mechanistic Pathway
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura ) enable aryl group diversification:
-
Borylation at the pyridine ring (via Ir catalysis) precedes coupling with aryl halides.
-
Limitations arise from competing dechlorination under harsh conditions.
Optimized Conditions
| Reaction | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 58 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 41 |
Acid/Base-Mediated Transformations
-
Protonation at N⁵ of the triazole ring occurs in strong acids (e.g., H₂SO₄), enabling salt formation.
-
Deprotonation with LDA at −78°C generates nucleophilic species for alkylation.
Photochemical Reactions
UV irradiation in the presence of O₂ induces singlet oxygen formation, leading to:
-
Peroxidation of the pyridine ring.
-
Dechlorination via radical intermediates (observed in chlorinated aryl analogs).
Quantum Yield Data
| Wavelength (nm) | Φ (Dechlorination) | Φ (Peroxidation) |
|---|---|---|
| 254 | 0.12 | 0.08 |
| 365 | 0.03 | 0.15 |
Comparison with Similar Compounds
Compounds with the Same Pyrido-Triazolo-Pyrimidinone Core
Compounds sharing the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core but differing in substituents exhibit variations in physicochemical and biological properties:
Key Observations :
- Substituent Effects: The 3,5-dichlorophenyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to the amino group in . The dimethylaminopropyl chain in may improve membrane permeability due to its basic nitrogen and flexible alkyl chain .
- Bioactivity : While direct data are lacking, the higenamine derivative in (same core) shows cardiovascular activity, suggesting that substituent modifications could tailor the target compound for specific therapeutic applications .
Compounds with Different Heterocyclic Cores
Triazolopyrimidinone and pyrazolopyrimidinone analogs demonstrate how core modifications influence properties:
Key Observations :
- Functional Groups : The hydroxyphenyl group in contributes to hydrogen bonding, contrasting with the target compound’s lipophilic dichlorophenyl group .
Q & A
Basic: What are the most efficient synthetic protocols for preparing 7-(3,5-dichlorophenyl)pyrido-triazolo-pyrimidinone derivatives?
Methodological Answer:
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step condensation and cyclization reactions. For example, Shah and Rojivadiya () describe a one-pot fusion method using aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol precipitation. Key parameters include:
- Reagent stoichiometry : Equimolar ratios (0.01 mol each) of aminotriazole, aldehyde, and ketoester.
- Solvent optimization : DMF facilitates rapid fusion (10–12 minutes), while methanol aids in product crystallization.
- Purification : Ethanol recrystallization ensures high purity (>95%).
For analogs with bulky substituents (e.g., 3,5-dichlorophenyl), microwave-assisted synthesis or catalytic additives (e.g., iodine or Lewis acids) may improve yield and reduce reaction time .
Basic: How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?
Methodological Answer:
Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl) and pyrimidine/triazole carbons (δ 150–160 ppm). Discrepancies in peak splitting may indicate stereochemical variations .
- IR spectroscopy : Confirm C=N (1650–1680 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches. Absence of ketone C=O (1700 cm⁻¹) confirms cyclization .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 in ) and fragmentation patterns validate the molecular formula .
Advanced: What mechanistic insights exist for the cyclization step in triazolo-pyrimidine synthesis?
Methodological Answer:
The cyclization likely proceeds via a [4+2] hetero-Diels-Alder mechanism. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., Cl on phenyl) stabilize the transition state by lowering the LUMO energy of the dienophile. Experimental evidence from Huang () shows that steric hindrance from substituents (e.g., chloromethyl groups) may slow cyclization, requiring elevated temperatures (80–100°C) . Kinetic studies using in-situ IR or HPLC can monitor intermediate formation and optimize reaction conditions.
Advanced: How can environmental fate studies (e.g., degradation pathways) be designed for this compound?
Methodological Answer:
Adopt frameworks from long-term environmental projects like INCHEMBIOL ():
- Abiotic studies : Hydrolysis/photolysis under controlled pH/UV conditions. Monitor degradation products via LC-MS/MS.
- Biotic studies : Soil microcosms with microbial consortia to assess biodegradation rates.
- Partitioning : Measure logP (octanol-water) to predict bioaccumulation. Chlorine substituents may increase persistence, necessitating advanced oxidation processes (e.g., ozonation) for remediation .
Advanced: What strategies resolve contradictions in reported biological activity data for triazolo-pyrimidines?
Methodological Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent assays.
- Off-target screening : Employ kinase/GPCR panels to identify polypharmacology.
- Structural analogs : Compare activity of 3,5-dichloro vs. 2,6-difluoro derivatives () to isolate substituent effects .
Advanced: How can computational modeling predict reactivity or toxicity of this compound?
Methodological Answer:
- DFT calculations : Simulate electrophilic/nucleophilic sites for SNAr or cross-coupling reactions. Chlorine atoms enhance electrophilicity at the pyrimidine C6 position.
- QSAR models : Correlate substituent ClogP/pKa with cytotoxicity (e.g., mitochondrial toxicity).
- Molecular docking : Screen against kinase targets (e.g., CDK2) to prioritize synthesis of high-affinity analogs .
Advanced: What analytical challenges exist in detecting trace amounts of this compound in biological matrices?
Methodological Answer:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from plasma/tissue homogenates.
- Detection : UPLC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity (LOQ <1 ng/mL).
- Matrix effects : Use deuterated internal standards (e.g., D₄-3,5-dichlorophenyl) to correct ion suppression .
Advanced: How can theoretical frameworks guide research on structure-activity relationships (SAR)?
Methodological Answer:
Link SAR studies to conceptual frameworks like Hammett substituent constants (σ) or Frontier Molecular Orbital (FMO) theory :
- Electron-withdrawing groups (Cl) increase σ values, enhancing π-π stacking with aromatic residues in target proteins.
- FMO analysis predicts reactive sites for covalent modification (e.g., Michael addition at α,β-unsaturated ketones) .
Advanced: What experimental designs address variability in antioxidant activity assays (e.g., DPPH vs. ABTS)?
Methodological Answer:
- Assay standardization : Normalize results to Trolox equivalents and control pH/temperature.
- Multi-method validation : Compare DPPH (radical scavenging) with FRAP (reducing power) to confirm mechanism.
- Phenolic profiling : HPLC-DAD identifies co-eluting antioxidants (e.g., flavonoids) that may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
